molecular formula C8H14ClN B13541125 Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride

Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride

Cat. No.: B13541125
M. Wt: 159.65 g/mol
InChI Key: UHTKLJAFUQCQEP-UHFFFAOYSA-N
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Description

Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields. Its molecular formula is C8H14ClN, and it has a molecular weight of 159.6565 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride typically involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.0,2,7]octan-3-one intermediate . This method is efficient and allows for the preparation of enantiopure bicyclo[3.2.1]octane systems, which are precursors to the target compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride stands out due to its unique tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

tricyclo[4.2.0.02,5]octan-3-amine;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c9-7-3-6-4-1-2-5(4)8(6)7;/h4-8H,1-3,9H2;1H

InChI Key

UHTKLJAFUQCQEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3C2C(C3)N.Cl

Origin of Product

United States

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